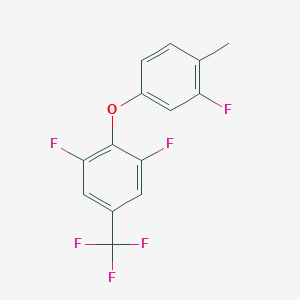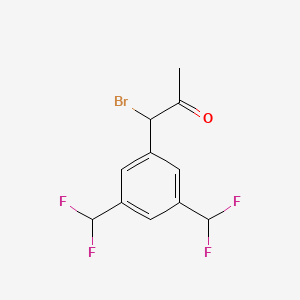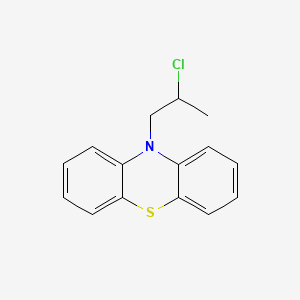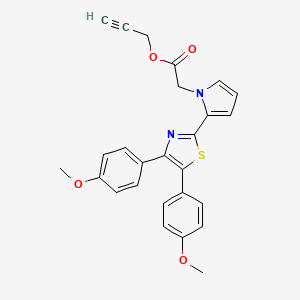
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. The trifluoromethyl group and the difluoro substitution on the benzene ring are notable features that can impact its behavior in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 3-fluoro-4-methylphenol, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) to facilitate the nucleophilic aromatic substitution reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to a larger scale while ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although the presence of fluorine atoms can make these reactions less common.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines or thiols can react with the compound under basic conditions.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aromatic ethers.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(3-fluoro-4-methyl-phenoxy)-5-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing its biological activity. The trifluoromethyl group can also play a role in modulating the compound’s lipophilicity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but lacks the additional fluorine atom on the phenoxy group.
1,3-Difluoro-2-(3-fluoro-4-methylphenoxy)benzene: Similar structure but lacks the trifluoromethyl group.
Eigenschaften
Molekularformel |
C14H8F6O |
|---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
1,3-difluoro-2-(3-fluoro-4-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-2-3-9(6-10(7)15)21-13-11(16)4-8(5-12(13)17)14(18,19)20/h2-6H,1H3 |
InChI-Schlüssel |
NZTSYRFHJZSREI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)

![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)





![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
